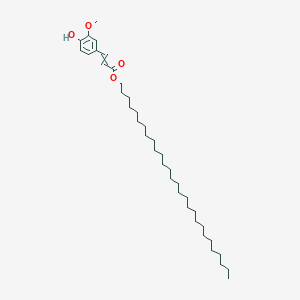

octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Description

Octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a phenylpropanoid ester derivative characterized by a trans-ferulic acid moiety (4-hydroxy-3-methoxyphenylpropenoic acid) esterified with a long-chain octacosyl (C28) alcohol . This compound is structurally classified as a hydroxycinnamic acid derivative, a class of metabolites widely distributed in plants, where they play roles in defense mechanisms and cell wall lignification. The (2E)-configuration of the double bond in the propenoate group confers rigidity to the molecule, influencing its biological interactions and physicochemical properties, such as solubility and stability . It has been isolated from the rhizomes of Balanophora japonica and Arundina graminifolia (bamboo orchid), where it exhibits cytotoxic activity against cancer cell lines .

Propriétés

IUPAC Name |

octacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGLOISSVVAGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of octacosanol with ferulic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:

Temperature: 60-80°C

Solvent: Anhydrous toluene or dichloromethane

Catalyst: Sulfuric acid or p-toluenesulfonic acid

Reaction Time: 6-12 hours

Industrial Production Methods

In an industrial setting, the production of octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate may involve continuous flow reactors to ensure consistent quality and yield. The use of immobilized catalysts and solvent recovery systems can enhance the efficiency and sustainability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The phenolic moiety can be oxidized to form quinones.

Reduction: The double bond in the prop-2-enoate group can be reduced to form saturated esters.

Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of octacosyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.

Substitution: Formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

Octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has several scientific research applications:

Chemistry: Used as a model compound for studying esterification and transesterification reactions.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mécanisme D'action

The biological effects of octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate are primarily attributed to its phenolic moiety. The compound can scavenge free radicals and inhibit oxidative stress pathways. It may also modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. The long aliphatic chain enhances its ability to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparisons

Alkyl Chain Length and Bioactivity: The octacosyl (C28), tetracosyl (C24), and pentacosyl (C25) esters share identical phenylpropanoid cores but differ in alkyl chain length. In vitro assays on human cancer cells (Bel-7402 and BGC-823) revealed that the C28 ester exhibits stronger cytotoxicity (IC₅₀: ~12–18 µM) compared to C24 and C25 analogs, suggesting chain length optimizes target engagement .

Sterol vs. Alkyl Esters: Gamma-oryzanol, a sterol-ferulate conjugate, demonstrates distinct bioactivities (e.g., antioxidant and hypolipidemic effects) due to its triterpenoid backbone, which enables interactions with lipid membranes and nuclear receptors (e.g., PPAR-γ) . In contrast, the octacosyl ester’s linear alkyl chain limits its antioxidant capacity but enhances direct cytotoxicity via pro-apoptotic pathways .

Stilbene vs. Phenylpropanoid Derivatives: Balanophonin, a stilbene-phenylpropanoid hybrid, exhibits anti-inflammatory activity via NF-κB inhibition, whereas the octacosyl ester’s mechanism is linked to mitochondrial dysfunction in cancer cells .

Functional Group Modifications :

- N-trans-Feruloyloctopamine, a hydroxycinnamic acid-phenethylamine conjugate, is upregulated during plant-pathogen interactions, highlighting the role of amine conjugation in stress response—a feature absent in simple alkyl esters like octacosyl ferulate .

Physicochemical and Pharmacokinetic Properties

| Property | Octacosyl Ferulate | Gamma-Oryzanol | Balanophonin |

|---|---|---|---|

| Molecular Weight | ~630 g/mol | ~602 g/mol (varies) | ~440 g/mol |

| LogP (Predicted) | 12.5 (highly lipophilic) | 10.2 | 3.8 |

| Solubility | Insoluble in water | Lipid-soluble | Poor aqueous solubility |

| Thermal Stability | Stable up to 150°C | Degrades above 200°C | Sensitive to oxidation |

Notes :

- The octacosyl ester’s extreme lipophilicity (LogP > 12) limits its bioavailability in vivo, necessitating formulation strategies like nanoemulsions .

- Gamma-oryzanol’s sterol backbone enhances thermal stability, making it suitable for food fortification .

Activité Biologique

Octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as octacosyl (E)-ferulate or Erythrinasinate B, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₈H₆₆O₄

- Molecular Weight : 586.93 g/mol

- CAS Number : 101959-37-9

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 659.1 ± 40.0 °C at 760 mmHg

- Flash Point : 187.4 ± 20.8 °C

Biological Activities

-

Antiplasmodial Activity

- Octacosyl (E)-ferulate has been identified as an antiplasmodial compound, showing efficacy against Plasmodium species responsible for malaria. This activity was highlighted in research conducted by Chukwujekwu et al., where compounds isolated from Erythrina caffra demonstrated significant antimalarial properties .

-

Antioxidant Properties

- The compound exhibits notable antioxidant activity. Research indicates that alkyl hydroxyl cinnamates, including octacosyl ferulate, can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells . The structure of octacosyl (E)-ferulate allows it to penetrate cellular membranes, enhancing its interaction with reactive oxygen species.

-

Cytotoxicity and Apoptosis Induction

- Studies have shown that octacosyl (E)-ferulate and related compounds can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been observed to alter the cell cycle and promote apoptotic pathways in human lung carcinoma cells (A549), primarily through mechanisms involving mitochondrial membrane potential loss and caspase activation .

The biological activities of octacosyl (E)-ferulate can be attributed to several mechanisms:

- Membrane Interaction : The long alkyl chain of the compound facilitates its integration into lipid bilayers, which may enhance its ability to interact with cellular targets and improve bioavailability.

- Radical Scavenging : The phenolic structure contributes to its antioxidant capacity by donating electrons to free radicals, thereby neutralizing them and reducing cellular damage.

- Modulation of Signaling Pathways : Evidence suggests that octacosyl (E)-ferulate may influence various signaling pathways involved in inflammation and apoptosis, although specific pathways require further investigation.

Case Study 1: Antiplasmodial Activity

In a study evaluating the antiplasmodial effects of compounds from Erythrina caffra, octacosyl (E)-ferulate was isolated and tested against Plasmodium falciparum. Results indicated a significant reduction in parasitemia levels, suggesting its potential as a lead compound for malaria treatment .

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant activity of octacosyl (E)-ferulate against standard antioxidants using the DPPH assay. The results showed that octacosyl ferulate exhibited comparable activity to established antioxidants like Trolox, indicating its potential application in nutraceuticals for oxidative stress management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.